molecular formula C8H9BrMgO B14895233 (3-Methoxy-4-methylphenyl)magnesium bromide

(3-Methoxy-4-methylphenyl)magnesium bromide

Cat. No.: B14895233
M. Wt: 225.37 g/mol
InChI Key: BCYIPSNUEQMZTD-UHFFFAOYSA-M
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Description

(3-methoxy-4-methylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its ability to act as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-methoxy-4-methylphenyl)magnesium bromide is typically prepared by reacting 3-methoxy-4-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous THF

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous monitoring: To ensure the reaction proceeds efficiently

    Purification: The product is often purified by distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-4-methylphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols

    Nucleophilic substitution: Replaces halides in organic compounds

    Coupling reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Halides: Alkyl halides, aryl halides

    Electrophiles: Various electrophilic reagents

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds

    Substituted aromatic compounds: Formed from nucleophilic substitution reactions

    Coupled products: Formed from coupling reactions with electrophiles

Scientific Research Applications

(3-methoxy-4-methylphenyl)magnesium bromide is used in various scientific research applications, including:

    Organic synthesis: Used to synthesize complex organic molecules

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients

    Material science: Used in the preparation of polymers and other advanced materials

    Biological research: Used to modify biomolecules for research purposes

Mechanism of Action

The mechanism of action of (3-methoxy-4-methylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups, halides, and other electrophiles to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylmagnesium bromide
  • 3-fluoro-4-methoxyphenylmagnesium bromide
  • 3-methoxyphenylmagnesium bromide

Uniqueness

(3-methoxy-4-methylphenyl)magnesium bromide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other similar compounds.

Properties

IUPAC Name

magnesium;1-methoxy-2-methylbenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYIPSNUEQMZTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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